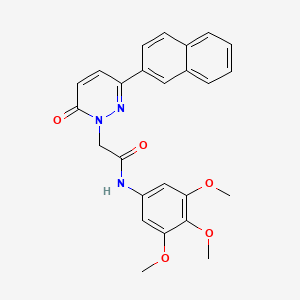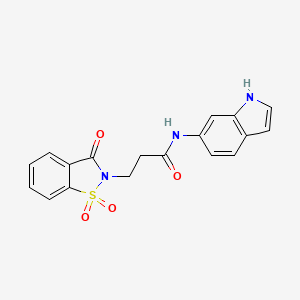![molecular formula C15H19N5O5S2 B10997574 2-[(4-{[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxobutanoyl)amino]-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid](/img/structure/B10997574.png)
2-[(4-{[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxobutanoyl)amino]-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-ISOPROPYL-2-[(4-{[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]AMINO}-4-OXOBUTANOYL)AMINO]-1,3-THIAZOLE-4-CARBOXYLIC ACID is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a thiadiazole ring, and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-ISOPROPYL-2-[(4-{[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]AMINO}-4-OXOBUTANOYL)AMINO]-1,3-THIAZOLE-4-CARBOXYLIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazole and thiadiazole rings, followed by the introduction of the isopropyl and methoxymethyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired transformations occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
5-ISOPROPYL-2-[(4-{[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]AMINO}-4-OXOBUTANOYL)AMINO]-1,3-THIAZOLE-4-CARBOXYLIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions can vary widely depending on the desired transformation, but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or alkane. Substitution reactions could introduce new functional groups such as halides, amines, or ethers.
Applications De Recherche Scientifique
5-ISOPROPYL-2-[(4-{[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]AMINO}-4-OXOBUTANOYL)AMINO]-1,3-THIAZOLE-4-CARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which 5-ISOPROPYL-2-[(4-{[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]AMINO}-4-OXOBUTANOYL)AMINO]-1,3-THIAZOLE-4-CARBOXYLIC ACID exerts its effects depends on its specific application. In a biological context, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Isopropyl-2-methoxyphenylboronic acid
- 4-Carboxyphenylboronic acid
- 4-Amino-2-methylphenylboronic acid pinacol ester
Uniqueness
What sets 5-ISOPROPYL-2-[(4-{[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]AMINO}-4-OXOBUTANOYL)AMINO]-1,3-THIAZOLE-4-CARBOXYLIC ACID apart from these similar compounds is its combination of functional groups, which provides a unique set of chemical properties and reactivity. This makes it particularly valuable for applications requiring specific interactions or transformations that other compounds cannot achieve as effectively.
Propriétés
Formule moléculaire |
C15H19N5O5S2 |
|---|---|
Poids moléculaire |
413.5 g/mol |
Nom IUPAC |
2-[[4-[[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]amino]-4-oxobutanoyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C15H19N5O5S2/c1-7(2)12-11(13(23)24)18-14(27-12)16-8(21)4-5-9(22)17-15-20-19-10(26-15)6-25-3/h7H,4-6H2,1-3H3,(H,23,24)(H,16,18,21)(H,17,20,22) |
Clé InChI |
VBQLWJIJANOBAP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(N=C(S1)NC(=O)CCC(=O)NC2=NN=C(S2)COC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(3,4-dimethoxyphenyl)propan-1-one](/img/structure/B10997493.png)
![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B10997503.png)

![N-[3-(acetylamino)phenyl]-4-(1-methyl-1H-indol-3-yl)butanamide](/img/structure/B10997525.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B10997526.png)
![3-(2-Methoxyphenyl)-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B10997531.png)
![1-benzyl-N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B10997534.png)
![2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B10997551.png)
![2-(4-hydroxyphthalazin-1-yl)-N-[2-(1H-indol-1-yl)ethyl]acetamide](/img/structure/B10997554.png)


![methyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate](/img/structure/B10997564.png)
![5-{2-[2-(2,4-Dimethoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl}-3-(4-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B10997568.png)
![N-[2-(benzylamino)-2-oxoethyl]-4-(3-chlorophenyl)piperazine-1-carboxamide](/img/structure/B10997585.png)
